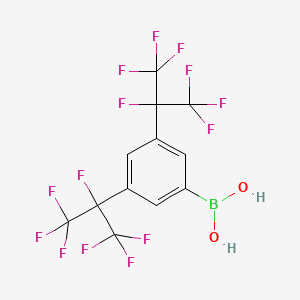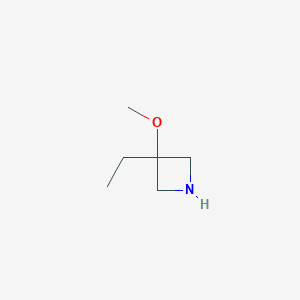
3-Ethyl-3-methoxyazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: One common method is the aza-Michael addition, where an azetidine precursor reacts with ethyl and methoxy-containing reagents under basic conditions . Another approach involves the ring-opening polymerization of azetidine derivatives, which can be catalyzed by both anionic and cationic initiators .
Industrial Production Methods: Industrial production of 3-ethyl-3-methoxyazetidine may involve large-scale aza-Michael additions or polymerization techniques. The choice of method depends on the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
化学反応の分析
Types of Reactions: 3-Ethyl-3-methoxyazetidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The ethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Aldehydes, acids.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the reagents used.
科学的研究の応用
3-Ethyl-3-methoxyazetidine has diverse applications in scientific research:
作用機序
The mechanism of action of 3-ethyl-3-methoxyazetidine involves its interaction with molecular targets through its functional groups. The nitrogen atom in the azetidine ring can act as a nucleophile, participating in various biochemical pathways. The ethyl and methoxy groups can modulate the compound’s reactivity and binding affinity to specific targets. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
Azetidine: The parent compound without the ethyl and methoxy substituents.
3-Methyl-3-methoxyazetidine: Similar structure with a methyl group instead of an ethyl group.
3-Ethyl-3-hydroxyazetidine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness: 3-Ethyl-3-methoxyazetidine is unique due to the combined presence of the ethyl and methoxy groups, which impart distinct chemical and physical properties.
特性
CAS番号 |
942400-30-8 |
|---|---|
分子式 |
C6H13NO |
分子量 |
115.17 g/mol |
IUPAC名 |
3-ethyl-3-methoxyazetidine |
InChI |
InChI=1S/C6H13NO/c1-3-6(8-2)4-7-5-6/h7H,3-5H2,1-2H3 |
InChIキー |
GOEOBDFNYYPLSF-UHFFFAOYSA-N |
正規SMILES |
CCC1(CNC1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


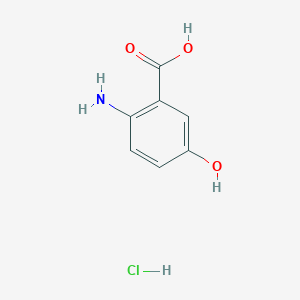

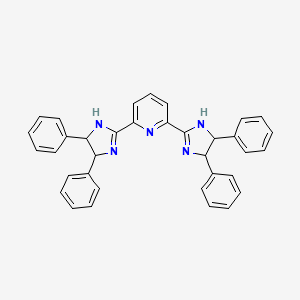
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)

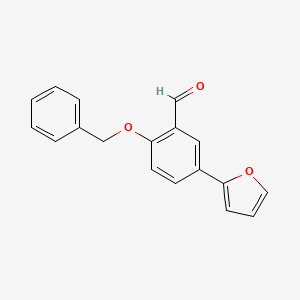



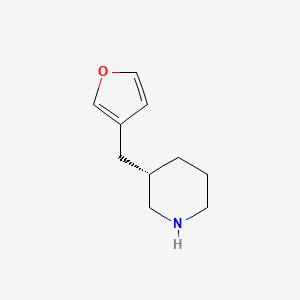

![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)
